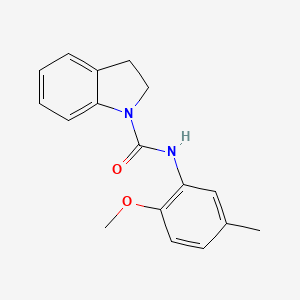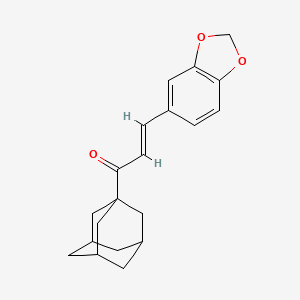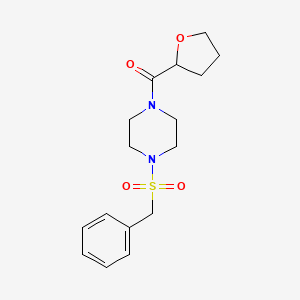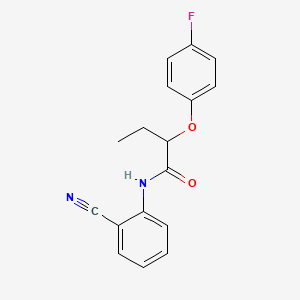
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies and has become an important tool for researchers in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves the inhibition of RhoA, RhoC, and RhoGDI. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cell adhesion. RhoC is a related protein that is involved in cell migration and invasion. RhoGDI is a protein that regulates the activity of Rho proteins. This compound binds to the active site of RhoA, RhoC, and RhoGDI, preventing their activity and leading to the disruption of the cytoskeleton and cell adhesion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of RhoA, RhoC, and RhoGDI leads to the disruption of the actin cytoskeleton, which affects cell adhesion, migration, and invasion. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is its specificity for RhoA, RhoC, and RhoGDI. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the function of these proteins. However, this compound has some limitations. It is a small molecule inhibitor, which means that it may not be suitable for studying the function of larger proteins. In addition, this compound may have limited efficacy in vivo, as it may not be able to cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of RhoA, RhoC, and RhoGDI. Another area of interest is the investigation of the role of RhoA, RhoC, and RhoGDI in other diseases, such as inflammatory disorders and infectious diseases. Finally, the use of this compound in combination with other drugs or therapies may be a promising approach for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has become an important tool for scientific research. This compound has shown promising results in various studies and has been used to study the function of RhoA, RhoC, and RhoGDI. This compound has several biochemical and physiological effects, including the disruption of the actin cytoskeleton and induction of apoptosis. While this compound has some limitations, it remains a valuable tool for studying the function of these proteins, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves several steps. The starting material is 2-methoxy-5-methylbenzoic acid, which is converted into 2-methoxy-5-methylbenzoyl chloride by reacting with thionyl chloride. The resulting compound is then reacted with 1H-indole-5-amine to obtain the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the compound can be obtained from commercial suppliers.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. This compound has been shown to inhibit the activity of several targets, including RhoA, RhoC, and RhoGDI. This compound has been used in studies related to cancer, cardiovascular diseases, and neurological disorders. This compound has also been used to study the role of RhoA in cell migration, invasion, and proliferation.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-8-16(21-2)14(11-12)18-17(20)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDVYKILMAYDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-imidazol-1-ylmethyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5497735.png)

![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5497753.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)

![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)

![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)
![(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)